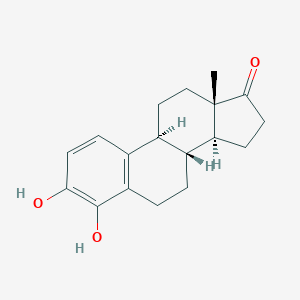

4-Hydroxyestrone

説明

This compound is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 4 by cytochrome P450 (CYP) family enzymes, with potential carcinogenic activity. The mechanism of action for the tumor promoting activity of this compound is not known but this metabolic product has increased estrogenic activity compared to the parent compound. Additionally, oxidation of this compound generates compounds with free radicals that are capable of removing purines from DNA, which can cause mutagenesis and can lead to tumorigenesis.

特性

IUPAC Name |

(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZVQQZZOVBNLU-QDTBLXIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904312 | |

| Record name | 4-Hydroxyestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3131-23-5 | |

| Record name | 4-Hydroxyestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3131-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MN57C55S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Hydroxyestrone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-hydroxyestrone (4-OHE1), a critical metabolite of estrone. Given its significant role in various physiological and pathological processes, including carcinogenesis and neuroprotection, the availability of high-purity 4-OHE1 is paramount for research and drug development endeavors. This document outlines detailed methodologies for both chemical and enzymatic synthesis, as well as robust purification protocols, to empower researchers in their scientific pursuits.

Introduction to this compound (4-OHE1)

This compound is an endogenous catechol estrogen formed from the hydroxylation of estrone at the C-4 position of the steroid's A-ring. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme, CYP1B1, which is expressed in various tissues including the breast, liver, and prostate. While possessing weak estrogenic activity itself, 4-OHE1 can be further metabolized to reactive quinones that can induce DNA damage, implicating it in the initiation of hormone-dependent cancers. Conversely, recent studies have highlighted its potential neuroprotective effects, suggesting a complex and multifaceted biological role. The dual nature of 4-OHE1 underscores the importance of its availability for detailed investigation into its mechanisms of action.

Synthesis of this compound

The synthesis of 4-OHE1 for research purposes can be achieved through both chemical and enzymatic approaches. The choice of method often depends on the desired yield, purity, and the available laboratory resources.

Chemical Synthesis

A common route for the chemical synthesis of this compound involves the use of estrone as a starting material. One documented method proceeds through an estr-4-ene-3,17-dione intermediate.

Experimental Protocol: Synthesis of this compound from Estr-4-ene-3,17-dione

This protocol is adapted from a method describing the synthesis of 4-hydroxyestrogens from steroid 4,5-epoxides.

-

Epoxidation of Estr-4-ene-3,17-dione:

-

Dissolve estr-4-ene-3,17-dione in a suitable solvent such as dichloromethane.

-

Add an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), in a controlled manner, maintaining the reaction at a low temperature (e.g., 0 °C) to form 4,5-epoxyestra-3,17-diones.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.

-

Purify the resulting epoxide by column chromatography.

-

-

Chlorination of the Epoxide:

-

Treat the purified 4,5-epoxyestra-3,17-dione with a chlorinating agent, such as hydrogen chloride in a suitable solvent, to yield 4-chloro-4,5-epoxyestra-3,17-diones.

-

-

Thermolysis to this compound:

-

Subject the 4-chloro-4,5-epoxyestra-3,17-diones to thermolysis. This can be achieved by heating the compound in a high-boiling point solvent.

-

This thermal rearrangement leads to the formation of this compound, along with other byproducts.

-

The crude product is then subjected to purification.

-

Note: This is a generalized protocol and specific reaction conditions, such as solvent choice, reaction times, and temperatures, should be optimized for each specific setup.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and often milder alternative to chemical methods, mimicking the natural metabolic pathway. The use of recombinant cytochrome P450 enzymes, particularly CYP1B1, is the most common approach.

Experimental Protocol: Enzymatic Synthesis of this compound using Recombinant CYP1B1

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

Estrone (substrate) dissolved in a suitable organic solvent (e.g., ethanol or DMSO) and then diluted in buffer.

-

Recombinant human CYP1B1 enzyme.

-

NADPH-cytochrome P450 reductase.

-

A source of NADPH (e.g., an NADPH-regenerating system consisting of glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

A suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Incubate the reaction mixture at 37 °C with gentle shaking.

-

-

Reaction Monitoring and Termination:

-

Monitor the formation of this compound over time using analytical HPLC or LC-MS.

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile or by protein precipitation.

-

-

Extraction of this compound:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Extract the supernatant containing this compound with an organic solvent like ethyl acetate or by using solid-phase extraction (SPE).

-

-

Purification:

-

The extracted product is then purified using preparative HPLC.

-

Purification of this compound

Achieving high purity of 4-OHE1 is crucial for its use in biological assays. A combination of chromatographic techniques and recrystallization is often employed.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating 4-OHE1 from a crude reaction mixture.

Experimental Protocol: Preparative HPLC Purification of this compound

-

Column and Mobile Phase Selection:

-

Utilize a reverse-phase C18 column of appropriate dimensions for preparative scale separation.

-

A common mobile phase system consists of a gradient of an aqueous solvent (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Sample Preparation:

-

Dissolve the crude 4-OHE1 extract in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the equilibrated HPLC system.

-

Run a gradient elution program to separate 4-OHE1 from unreacted starting materials and byproducts. The gradient will typically involve increasing the proportion of the organic solvent over time.

-

Monitor the elution profile using a UV detector at a wavelength where 4-OHE1 has significant absorbance (e.g., around 280 nm).

-

-

Fraction Collection and Analysis:

-

Collect the fractions corresponding to the 4-OHE1 peak.

-

Analyze the purity of the collected fractions using analytical HPLC or LC-MS.

-

Pool the pure fractions and evaporate the solvent under reduced pressure.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a highly sensitive and specific technique for the analysis and purity confirmation of 4-OHE1, often requiring derivatization.

Experimental Protocol: GC-MS Analysis of this compound

-

Derivatization:

-

To improve volatility and thermal stability, the hydroxyl groups of 4-OHE1 are typically derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Incubate the dried 4-OHE1 sample with the derivatizing agent at an elevated temperature (e.g., 60-70 °C) for a specified time.

-

-

GC-MS Conditions:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program that allows for the separation of the derivatized 4-OHE1 from any impurities.

-

The mass spectrometer is operated in either full scan mode to identify components or selected ion monitoring (SIM) mode for targeted quantification and enhanced sensitivity.

-

Recrystallization

Recrystallization is a classic and effective final purification step to obtain highly pure crystalline 4-OHE1.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection:

-

The choice of solvent is critical. An ideal solvent should dissolve 4-OHE1 well at an elevated temperature but poorly at room temperature or below.

-

Commonly used solvent systems for steroids include mixtures of polar and non-polar solvents, such as methanol/water, ethanol/water, or ethyl acetate/hexane. The optimal solvent system needs to be determined empirically.

-

-

Dissolution:

-

Dissolve the partially purified 4-OHE1 in a minimal amount of the hot solvent or solvent mixture.

-

-

Cooling and Crystallization:

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Further cooling in an ice bath can increase the yield of crystals.

-

-

Crystal Collection and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the synthesis and purification of this compound. Note that these values can vary significantly depending on the specific experimental conditions.

| Synthesis Method | Starting Material | Typical Yield (%) | Key Reagents/Enzymes | Reference |

| Chemical Synthesis | Estr-4-ene-3,17-dione | 30-50 | m-CPBA, HCl | Adapted from literature |

| Enzymatic Synthesis | Estrone | 10-40 | Recombinant CYP1B1, NADPH | Adapted from literature |

| Purification Technique | Starting Purity (%) | Final Purity (%) | Typical Recovery (%) | Key Parameters |

| Preparative HPLC | 50-80 | >98 | 70-90 | C18 column, Acetonitrile/Water gradient |

| Recrystallization | 90-95 | >99 | 80-95 | Methanol/Water or Ethyl acetate/Hexane |

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving this compound and a general experimental workflow for its synthesis and purification.

Caption: General experimental workflow for the synthesis and purification of this compound.

Caption: Carcinogenic signaling pathway of this compound in breast cancer.

Caption: Neuroprotective signaling pathway of this compound.

Conclusion

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound for research applications. The detailed methodologies for chemical and enzymatic synthesis, coupled with robust purification techniques, are intended to facilitate the production of high-purity 4-OHE1. The inclusion of quantitative data and visual representations of key biological pathways and experimental workflows aims to provide a comprehensive resource for researchers in the fields of endocrinology, oncology, and neuroscience. The availability of pure 4-OHE1 is essential for elucidating its complex biological functions and for the potential development of novel therapeutic strategies.

The Dual Role of 4-Hydroxyestrone in Hormone-Dependent Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 4-Hydroxyestrone (4-OHE1), a critical catechol estrogen metabolite, and its multifaceted role in the initiation and progression of hormone-dependent cancers. This document details its metabolic pathways, mechanisms of action, and impact on cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction: The Double-Edged Sword of Estrogen Metabolism

Estrogen and its metabolites are pivotal in regulating cellular proliferation, differentiation, and function in hormone-responsive tissues. However, the metabolic processing of estrogens can lead to the formation of compounds with carcinogenic potential. Among these, the catechol estrogens, particularly this compound (4-OHE1), have garnered significant attention for their dual roles. 4-OHE1 can act as a potent, receptor-mediated hormone and as a precursor to genotoxic agents that directly damage DNA. Understanding the delicate balance between its formation, detoxification, and carcinogenic actions is paramount for developing novel therapeutic and preventative strategies against hormone-dependent cancers such as those of the breast and prostate.

Metabolic Pathways of this compound

The biological activity of 4-OHE1 is intrinsically linked to its metabolic synthesis and subsequent detoxification or activation pathways.

Formation of this compound

4-OHE1 is an endogenous metabolite of estrone (E1), which itself is derived from estradiol (E2). The critical step in its formation is the hydroxylation of estrone at the 4-position of the steroid's A-ring. This reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP1B1 .[1][2] CYP1B1 is expressed in key hormone-responsive tissues, including the breast, uterus, ovary, and prostate, indicating that local production of 4-OHE1 can occur in these tissues.[3]

Metabolic Fate: Detoxification vs. Genotoxic Activation

Once formed, 4-OHE1 stands at a metabolic crossroads with two competing fates:

-

Detoxification via Methylation: The primary detoxification route for 4-OHE1 is O-methylation, a reaction catalyzed by Catechol-O-methyltransferase (COMT) .[1][4] This enzyme transfers a methyl group to the hydroxyl group of 4-OHE1, converting it to 4-methoxyestrone (4-MeOE1).[1] 4-MeOE1 is a more stable and readily excretable compound with minimal estrogenic activity.[1] The efficiency of the COMT enzyme is a critical determinant in mitigating the carcinogenic potential of 4-OHE1.

-

Oxidation to Reactive Quinones: Alternatively, 4-OHE1 can undergo oxidation to form a highly reactive intermediate, estrone-3,4-quinone (E1-3,4-Q) .[4][5] This conversion can be catalyzed by peroxidases and cytochrome P450 enzymes.[4] E1-3,4-Q is an electrophilic molecule that can readily react with cellular nucleophiles, including DNA, leading to genotoxicity.

The balance between these two pathways is crucial; a shift towards the formation of quinones, either through increased CYP1B1 activity or decreased COMT activity, can elevate the risk of cancer initiation.[3]

Figure 1: Metabolic pathway of this compound (4-OHE1).

Mechanisms of Carcinogenesis

4-OHE1 contributes to hormone-dependent cancers through two primary mechanisms: direct DNA damage (genotoxicity) and estrogen receptor-mediated signaling.

Genotoxicity via DNA Adduct Formation

The most well-documented carcinogenic action of 4-OHE1 is its ability to induce genetic mutations through the formation of DNA adducts. The estrone-3,4-quinone (E1-3,4-Q) metabolite is a potent electrophile that reacts with the purine bases of DNA, primarily adenine and guanine.[5][6] This reaction forms unstable adducts, specifically 4-OHE1-1-N3Ade and 4-OHE1-1-N7Gua .[4][6]

These adducts are termed "depurinating" because they are readily lost from the DNA backbone, leaving behind an apurinic site.[5][6] While the cell has repair mechanisms for such lesions, errors during this repair process can lead to permanent mutations (e.g., A to G transitions), which can activate oncogenes or inactivate tumor suppressor genes, thereby initiating cancer.[7] It is estimated that these depurinating adducts constitute over 99% of the total adducts formed from the reaction of E1-3,4-Q with DNA.[4][6]

Figure 2: Genotoxic mechanism of 4-OHE1 via DNA adduct formation.

Estrogen Receptor-Mediated Signaling

In addition to its genotoxic effects, 4-OHE1 and its related metabolite 4-hydroxyestradiol (4-OHE2) can bind to and activate estrogen receptors (ERα and ERβ).[4] While its binding affinity is slightly lower than that of estradiol, it is still significant enough to elicit a potent estrogenic response.[4]

Upon binding to ERα, 4-OHE1 can induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in cell proliferation, survival, and differentiation, such as cyclin D1 and c-Myc. This receptor-mediated proliferative signal can promote the clonal expansion of cells that may have acquired mutations from the genotoxic activity of 4-OHE1, thus contributing to tumor progression.

Figure 3: 4-OHE1 estrogen receptor-mediated signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and levels of this compound.

Table 1: Receptor Binding and Enzyme Kinetics

| Parameter | Value | Substrate/Receptor | Notes |

| Relative Binding Affinity (RBA) for ERα | 11 ± 4% | This compound | Compared to Estradiol (100%). Indicates significant estrogenic potential. |

| COMT Enzyme Kinetics | Not consistently reported | This compound | Kinetic data for COMT with catechol estrogens varies, and specific values for 4-OHE1 are not readily available in the literature. |

Table 2: Tissue and Urine Concentrations

| Sample Type | Condition | Concentration Range | Notes |

| Breast Tissue | Breast Cancer | Not Detected | One study reported that while 4-OHE1 was found in urine, it was not detected in breast tissue, suggesting rapid metabolic clearance in the tissue itself.[8] |

| Breast Tissue | Breast Cancer vs. Normal | Elevated 4-hydroxylation pathway | Studies have shown that the ratio of 4-hydroxyestrogens to 2-hydroxyestrogens is significantly higher in breast tumor tissue compared to normal tissue, indicating increased local production of 4-OHE1/4-OHE2.[9] |

| Urine | Breast Cancer Patients | Significantly Increased | Levels of 4-hydroxyestrogens are often found to be elevated in the urine of breast cancer patients compared to healthy controls.[5] |

Table 3: Cellular Effects

| Cell Line | Assay | Effect of 4-OHE1/4-OHE2 | IC50/EC50 |

| MCF-7 (Breast Cancer) | Cell Proliferation | Increased Proliferation | A specific IC50 value for 4-OHE1 is not consistently reported. However, its estrogenic activity suggests it promotes proliferation at nanomolar concentrations. |

| MCF-7 (Breast Cancer) | ERα Reporter Assay | Increased Transcriptional Activity | 4-OHE2 showed estrogenic activity comparable to or even more potent than estradiol (E2).[4] |

| LNCaP (Prostate Cancer) | Apoptosis | Estrogens can induce apoptosis | The specific role of 4-OHE1 in prostate cancer apoptosis is complex and can be influenced by the expression of different estrogen receptor subtypes. |

Key Experimental Protocols

Detection of 4-OHE1-DNA Adducts by LC-MS/MS

This method allows for the sensitive and specific detection and quantification of depurinating DNA adducts.

Objective: To quantify 4-OHE1-1-N3Ade and 4-OHE1-1-N7Gua adducts in DNA samples from tissues or cells.

Methodology:

-

DNA Isolation: Extract high-purity DNA from the tissue or cell sample using standard phenol-chloroform extraction or a commercial DNA isolation kit.

-

DNA Hydrolysis: The purified DNA is typically subjected to neutral thermal hydrolysis to release the unstable depurinating adducts from the DNA backbone.

-

Sample Cleanup: The resulting hydrolysate is purified using solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering substances.

-

LC-MS/MS Analysis:

-

Chromatography: The purified adducts are separated using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient elution with solvents such as acetonitrile and water with a modifier like formic acid is typically used.

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 4-OHE1-N3Ade and 4-OHE1-N7Gua are monitored for highly specific and sensitive quantification. Isotope-labeled internal standards are used for accurate quantification.

-

Figure 4: Workflow for LC-MS/MS detection of 4-OHE1-DNA adducts.

Detection of DNA Adducts by ³²P-Postlabeling Assay

This is an ultra-sensitive method for detecting a wide range of DNA adducts, including those formed by 4-OHE1.

Objective: To detect the presence of bulky DNA adducts in a DNA sample.

Methodology:

-

DNA Digestion: DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The bulky adducts are enriched from the normal nucleotides, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducted ones.

-

Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by transferring a ³²P-phosphate from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: The TLC plates are analyzed by autoradiography or phosphorimaging. The amount of radioactivity in the adduct spots is measured and compared to the total amount of nucleotides to calculate the adduct frequency.

Conclusion and Future Directions

This compound is a pivotal metabolite in the complex interplay between estrogen metabolism and carcinogenesis. Its dual ability to promote cell proliferation through estrogen receptor signaling and to initiate genetic mutations via the formation of depurinating DNA adducts places it at the center of hormone-dependent cancer etiology.

Future research should focus on:

-

Developing more sensitive and specific biomarkers: Measuring the ratio of 4-OHE1 to its detoxified metabolite 4-MeOE1, or the levels of specific DNA adducts in circulation, could provide a more accurate assessment of cancer risk.

-

Targeting the 4-hydroxylation pathway: The development of specific inhibitors for CYP1B1 could reduce the formation of 4-OHE1 and represents a promising chemopreventive strategy.

-

Modulating COMT activity: Strategies to enhance the activity of COMT could shift the metabolic balance towards detoxification, thereby reducing the levels of carcinogenic quinones.

A deeper understanding of the regulation and consequences of the 4-hydroxylation pathway will be instrumental in designing effective interventions to mitigate the risk and progression of hormone-dependent cancers.

References

- 1. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of 4-hydroxynonenal-induced p53-mediated apoptosis in prostate cancer cells LNCaP and DU145 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concentrations of oestrone and 4-hydroxyandrostenedione in malignant and normal breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Prostate apoptosis response-4 and tumor suppression: it’s not just about apoptosis anymore - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biochemical Properties of 4-Hydroxyestrone (4-OHE1)

This guide provides a comprehensive overview of the core biochemical properties of this compound (4-OHE1), a critical catechol estrogen metabolite. It covers its metabolic pathway, mechanisms of action, and the experimental protocols used for its study, with a focus on its dual role in physiology and pathology.

Introduction to this compound

This compound (4-OHE1) is an endogenous metabolite of the primary estrogen, estrone.[1] It belongs to a class of compounds known as catechol estrogens, characterized by the presence of a hydroxyl group on the aromatic A-ring of the steroid structure.[2] Formed primarily in estrogen-target tissues like the breast and liver, 4-OHE1 is a pivotal molecule at the intersection of hormone action and carcinogenesis.[1] While it possesses some estrogenic activity, its significance lies in its metabolic conversion to highly reactive intermediates that can induce cellular damage.[1][3]

Physicochemical Properties

The fundamental properties of 4-OHE1 are essential for understanding its biological behavior and for developing analytical techniques.

| Property | Value | Reference |

| IUPAC Name | 3,4-Dihydroxyestra-1,3,5(10)-trien-17-one | [4] |

| Chemical Formula | C₁₈H₂₂O₃ | [2] |

| Molar Mass | 286.371 g·mol⁻¹ | [2][4] |

| Synonyms | 4-OH-E1, Estra-1,3,5(10)-triene-3,4-diol-17-one | [4] |

| Classification | Catechol Estrogen, Phenolic Steroid | [2] |

Metabolism of this compound

The metabolic pathway of 4-OHE1 is a critical determinant of its biological effects, dictating the balance between detoxification and the generation of harmful reactive species.

Formation

4-OHE1 is formed from its precursor, estrone, through hydroxylation at the C-4 position of the aromatic ring. This reaction is a key step in Phase I estrogen metabolism.[1]

-

Primary Enzyme : Cytochrome P450 1B1 (CYP1B1) is the principal enzyme responsible for the 4-hydroxylation of estrone.[1][5] CYP1B1 is highly expressed in hormone-responsive tissues, including the breast, prostate, and uterus.[1][5] Other CYP enzymes, such as CYP1A1 and CYP1A2, also contribute to this reaction, but to a lesser extent.[6]

Detoxification and Bioactivation

Following its formation, 4-OHE1 can follow two competing pathways: detoxification via methylation or bioactivation via oxidation.

-

Detoxification (Methylation) : The primary route for inactivating 4-OHE1 is O-methylation, catalyzed by Catechol-O-methyltransferase (COMT).[1] This enzyme transfers a methyl group to the 4-hydroxyl group, forming the stable and less reactive metabolite 4-methoxyestrone (4-MeOE1), which is readily excreted.[1][7]

-

Bioactivation (Oxidation) : If not efficiently methylated, 4-OHE1 can undergo a one- or two-electron oxidation to form a semiquinone and then a highly reactive ortho-quinone, estrone-3,4-quinone (E1-3,4-Q).[1][5] This conversion is a critical step in its carcinogenic mechanism.[8]

The metabolic fate of 4-OHE1 is visualized in the pathway diagram below.

Biochemical Mechanisms of Action

4-OHE1 exerts its biological effects through multiple mechanisms, ranging from classical receptor binding to genotoxic damage.

Estrogen Receptor Binding

4-OHE1 is considered a weak estrogen.[9] It can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), but with a lower affinity compared to estradiol (E2).[10][11] Its estrogenic activity is generally considered minimal compared to its parent hormones.[1]

Pro-oxidant and Genotoxic Effects

The primary concern regarding 4-OHE1 is its role as a pro-carcinogen. This activity stems from the chemical reactivity of its quinone metabolite, E1-3,4-Q.

-

Redox Cycling and ROS Generation : The metabolic conversion between the catechol (4-OHE1), semiquinone, and quinone forms is a redox cycle that consumes oxygen and generates reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[1][8] This contributes to a state of oxidative stress, which can damage cellular components like lipids, proteins, and DNA.

-

Formation of DNA Adducts : The highly electrophilic E1-3,4-Q can directly attack DNA, forming covalent adducts, primarily with purine bases.[12] The major adducts formed are unstable and are lost from the DNA backbone, a process known as depurination.[13][14] This leaves behind an apurinic (AP) site, which, if not properly repaired, can lead to mutations during DNA replication. The principal adducts identified are:

-

4-OHE1(E2)-1-N3Ade (with Adenine)

-

4-OHE1(E2)-1-N7Gua (with Guanine)

-

This dual mechanism of action—weak estrogenic activity versus potent genotoxicity—is a key feature of 4-OHE1's biochemistry.

Neuroprotection

Paradoxically, despite its carcinogenic potential in peripheral tissues, studies have shown that 4-OHE1 has potent neuroprotective effects. It can shield neuronal cells from oxidative damage more effectively than its parent hormone, estradiol.[9][15] This effect is linked to the modulation of p53, a key tumor suppressor protein.[4][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biochemical activity of 4-OHE1.

Table 1: Relative Binding Affinity (RBA) for Estrogen Receptors (RBA relative to Estradiol, set at 100%)

| Compound | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | Reference(s) |

| Estradiol (E2) | 100 | 100 | [11] |

| Estrone (E1) | 11 ± 8 | - | [11] |

| This compound (4-OHE1) | 11 ± 4 | 35 | [10][11] |

| 2-Hydroxyestrone | 0.1 - 2.8 | 0.1 - 2.8 | [11] |

Experimental Protocols

Accurate measurement of 4-OHE1 and its downstream effects is crucial for research and clinical assessment.

Quantification of 4-OHE1 by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of estrogen metabolites in biological matrices like serum and urine.[16][17]

Methodology Overview:

-

Sample Preparation : Serum or urine samples (typically 0.5-1.0 mL) are spiked with a stable isotope-labeled internal standard (e.g., d₄-4-OHE1).

-

Extraction : Estrogens are extracted from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.

-

Derivatization (Optional but common) : To enhance ionization efficiency and sensitivity, the extracted estrogens are often derivatized, for example, with dansyl chloride.

-

Chromatographic Separation : The derivatized extract is injected into an HPLC system. A C18 reverse-phase column is used to separate 4-OHE1 from its isomers (e.g., 2-Hydroxyestrone) and other metabolites.[18] A gradient elution with solvents like methanol and water is typically employed.

-

Mass Spectrometry Detection : The column eluent is introduced into a tandem mass spectrometer, usually operating in electrospray ionization (ESI) positive mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for highly selective quantification.

-

Quantification : A calibration curve is constructed using known concentrations of the analyte, and the concentration in the unknown sample is determined by the ratio of the analyte peak area to the internal standard peak area.

Detection of DNA Adducts by ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultra-sensitive method for detecting bulky and aromatic DNA adducts, even when present at very low frequencies (as low as 1 adduct in 10¹⁰ nucleotides).[19][20][21]

Methodology Overview:

-

DNA Digestion : High-quality DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.[19][22]

-

Adduct Enrichment : Normal (unmodified) nucleotides are dephosphorylated by an enzyme like nuclease P1, leaving the bulky, enzyme-resistant adducts behind. This step significantly increases the sensitivity of the assay.[22]

-

⁵'-Radiolabeling : The enriched adducts are radiolabeled at their 5'-hydroxyl group by transferring a ³²P-phosphate from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.[19][20]

-

Chromatographic Separation : The ³²P-labeled adducted nucleotides are separated from excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC).[21]

-

Detection and Quantification : The TLC plates are analyzed by autoradiography or phosphorimaging to visualize the spots corresponding to the DNA adducts. The radioactivity of each spot is then measured by scintillation counting to quantify the adduct levels.[19][20]

Conclusion and Implications

This compound is a biochemically complex molecule with a dual character. While it exhibits weak estrogenic properties, its metabolic conversion to a reactive quinone makes it a potent endogenous genotoxic agent. The balance between its formation by CYP1B1 and its detoxification by COMT is a critical factor in determining its potential to initiate carcinogenesis through the generation of ROS and depurinating DNA adducts.[1][23] For drug development professionals, understanding this pathway is crucial for assessing the risks associated with hormonal therapies and for developing inhibitors or modulators of the key enzymes involved. For researchers, the contrasting roles of 4-OHE1 in carcinogenesis and neuroprotection present a fascinating area for further investigation into its tissue-specific effects and signaling pathways.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound | C18H22O3 | CID 9971251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - FU Female FMV Urine Comprehensive Hormone - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. 4-Hydroxyestradiol | Rupa Health [rupahealth.com]

- 9. This compound, an Endogenous Estrogen Metabolite, Can Strongly Protect Neuronal Cells Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 11. Estradiol - Wikipedia [en.wikipedia.org]

- 12. Metabolism and DNA binding studies of 4-hydroxyestradiol and estradiol-3,4-quinone in vitro and in female ACI rat mammary gland in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential Mechanisms of Estrogen Quinone Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound | TargetMol [targetmol.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sciex.com [sciex.com]

- 19. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 23. Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 4-Hydroxyestrone: A Technical Guide to its Metabolic Pathway and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxylation of estrogens, particularly at the C-4 position to form 4-hydroxyestrone (4-OHE1), represents a critical metabolic pathway with significant implications for hormonal carcinogenesis. This catechol estrogen, primarily formed from the parent estrogens estradiol (E2) and estrone (E1), can be oxidized to reactive quinones that form depurinating DNA adducts, a key mechanism in the initiation of cancer. This technical guide provides an in-depth overview of the enzymatic formation of this compound, presents quantitative data on the kinetics of the key enzymes involved, details experimental protocols for its in vitro analysis, and illustrates the associated metabolic and signaling pathways.

The Metabolic Pathway: From Parent Estrogens to a Carcinogenic Metabolite

The conversion of estradiol and estrone into this compound is a phase I metabolic reaction predominantly catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. This hydroxylation occurs on the aromatic A-ring of the steroid.

Key Enzymes and Substrate Conversion:

-

Estradiol (E2) and Estrone (E1): These are the primary precursors for this compound. E1 and E2 are interconvertible through the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1]

-

Cytochrome P450 1B1 (CYP1B1): This enzyme is the principal catalyst for the 4-hydroxylation of both estradiol and estrone.[2][3][4][5][6] CYP1B1 is expressed in key estrogen target tissues such as the breast, uterus, and ovaries, making the localized formation of 4-hydroxyestrogens particularly relevant to hormonal cancers.

-

Other CYP Isoforms: While CYP1B1 shows the highest specific activity for 4-hydroxylation, other isoforms like CYP1A1 and CYP1A2 also contribute to this metabolic step, although they preferentially catalyze 2-hydroxylation.[3][5][6] CYP3A5 is also noted for having a high ratio of 4- to 2-hydroxylation activity.[3][4]

The metabolic conversion process is illustrated in the diagram below.

Quantitative Analysis of Enzyme Activity

The efficiency and substrate preference of cytochrome P450 enzymes in catalyzing the 4-hydroxylation of estrogens have been characterized through kinetic studies. CYP1B1 consistently emerges as the most efficient enzyme for this reaction.

Table 1: Enzyme Kinetics of Estradiol Hydroxylation by Human CYP1B1

| Metabolite Formed | Km (µM) | kcat (min-1) or Turnover (nmol/min/nmol P450) | Catalytic Efficiency (kcat/Km, mM-1min-1) |

| 4-Hydroxyestradiol | 0.71[7] | 1.39[7] | 1958 |

| 2-Hydroxyestradiol | 0.78[7] | 0.27[7] | 346 |

Note: Kinetic values can vary between studies depending on the experimental system used (e.g., recombinant protein expression system). One study reported a Km of 40 µM and a kcat of 4.4 min-1 for 4-hydroxylation.[8]

Table 2: Comparative Catalytic Activity of Human CYP Isoforms for Estrogen Hydroxylation

| CYP Isoform | Substrate | Major Metabolite | Relative 4-Hydroxylation Activity | Ratio of 4-OH to 2-OH Formation |

| CYP1B1 | Estradiol | 4-Hydroxyestradiol | Highest | >1.0 [3][9] |

| Estrone | This compound | Highest | ~2.5 [10] | |

| CYP1A1 | Estradiol | 2-Hydroxyestradiol | Low | <1.0[3] |

| Estrone | 2-Hydroxyestrone | Moderate | ~0.19[10] | |

| CYP1A2 | Estradiol | 2-Hydroxyestradiol | Moderate | ~0.09[3] |

| Estrone | 2-Hydroxyestrone | Moderate | ~0.13[3][10] | |

| CYP3A4 | Estradiol | 2-Hydroxyestradiol | Moderate | ~0.22[3] |

| Estrone | 2-Hydroxyestrone | Moderate | ~0.51[3] | |

| CYP3A5 | Estradiol | 2- & 4-Hydroxyestradiol | High | ~0.53[3] |

| Estrone | 2- & this compound | High | ~1.26[3] |

Experimental Protocols

In Vitro Assay for this compound Formation using Recombinant CYPs

This protocol describes a typical in vitro experiment to quantify the formation of this compound from estrone using recombinant human CYP1B1.

Materials:

-

Recombinant human CYP1B1 enzyme and cytochrome P450 reductase (commercially available)

-

Estrone (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound standard for calibration

-

Acetonitrile (ACN) and Formic Acid (FA) for reaction quenching and LC-MS/MS mobile phase

-

Internal standard (e.g., deuterated this compound)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP1B1 and reductase enzymes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiate Reaction: Start the reaction by adding the substrate, estrone (typically dissolved in a small volume of ethanol or DMSO), to the reaction mixture. Final substrate concentrations may range from 0.1 to 50 µM to determine kinetic parameters.

-

Incubation: Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range for product formation.

-

Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of estrogen metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a lower percentage of B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: ESI positive or negative mode. Dansyl chloride derivatization is often used to improve ionization efficiency in positive mode.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing pure standards.

-

Optimization: Parameters such as collision energy and declustering potential should be optimized for each analyte to maximize signal intensity.

-

-

Quantification:

-

A calibration curve is generated by analyzing known concentrations of the this compound standard.

-

The concentration of this compound in the experimental samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Studying Estrogen Metabolism in Cell Culture

Breast cancer cell lines, such as MCF-7, which express key CYP enzymes, are valuable models for studying estrogen metabolism in a cellular context.[7]

Signaling Pathway: this compound and Carcinogenesis

The carcinogenic potential of this compound is not mediated by estrogen receptor signaling but rather through its metabolic activation into a genotoxic agent.

This pathway highlights how 4-OHE1 is oxidized to a highly reactive estrone-3,4-quinone. This quinone can then covalently bind to purine bases in DNA, forming adducts.[2][11] These adducts are unstable and can be removed from the DNA backbone, leaving behind apurinic sites. Error-prone repair of these sites can lead to oncogenic mutations, thus initiating the process of carcinogenesis. Detoxification enzymes, such as Catechol-O-methyltransferase (COMT), play a protective role by converting 4-OHE1 into the less harmful 4-methoxyestrone.

Conclusion

The formation of this compound, predominantly via CYP1B1-mediated metabolism of estradiol and estrone, is a pivotal event in estrogen-induced carcinogenesis. The subsequent oxidation of this catechol estrogen to a reactive quinone species that damages DNA represents a key mechanism of genotoxicity. Understanding the kinetics of the enzymes involved and employing robust analytical methods, such as the in vitro assays and LC-MS/MS protocols detailed here, are essential for researchers in oncology and drug development. These tools enable the accurate assessment of metabolic profiles, the identification of individuals at higher risk due to metabolic imbalances, and the development of targeted interventions aimed at mitigating the carcinogenic potential of estrogen metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 8. researchgate.net [researchgate.net]

- 9. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | Rupa Health [rupahealth.com]

The Genotoxicity of 4-Hydroxyestrone: A Deep Dive into DNA Adduct Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The catechol estrogen metabolite, 4-hydroxyestrone (4-OHE1), is increasingly implicated as a key player in the initiation of hormone-related cancers. Its genotoxicity is primarily mediated through the formation of covalent DNA adducts, which can lead to mutagenic events and genomic instability. This technical guide provides a comprehensive overview of the mechanisms underlying 4-OHE1-induced DNA damage, with a focus on the formation, characterization, and biological consequences of its DNA adducts. Detailed experimental protocols for adduct detection and quantitative data are presented to support researchers in this critical area of study.

Introduction: The Dual Nature of Estrogen Metabolism

Estrogens, while essential for normal physiological processes, can also contribute to carcinogenesis through pathways involving their metabolic activation. The hydroxylation of parent estrogens, such as estrone (E1) and estradiol (E2), leads to the formation of catechol estrogens. Among these, the 4-hydroxy metabolites are considered particularly hazardous. 4-OHE1, formed via the action of cytochrome P450 enzymes (predominantly CYP1B1), can be further oxidized to a highly reactive semiquinone and then to an ortho-quinone, specifically estrone-3,4-quinone (E1-3,4-Q).[1][2] This electrophilic intermediate readily reacts with the purine bases of DNA, forming both stable and unstable (depurinating) adducts that are central to its genotoxic effects.[3][4][5]

The Metabolic Activation Pathway of this compound

The metabolic pathway leading to the formation of genotoxic DNA adducts from 4-OHE1 is a multi-step process involving several key enzymes. Understanding this pathway is crucial for identifying potential targets for chemoprevention and for assessing individual susceptibility to estrogen-related cancers.

As depicted in Figure 1, the cytochrome P450 enzyme CYP1B1 catalyzes the 4-hydroxylation of estrone to form 4-OHE1.[1] This catechol estrogen can then undergo a one-electron oxidation to form a semiquinone, which can be further oxidized to the highly reactive estrone-3,4-quinone (E1-3,4-Q).[3] This quinone is a potent electrophile that readily attacks the nucleophilic sites on DNA, primarily the N3 and N7 positions of adenine and guanine, respectively.[4][6] This leads to the formation of depurinating adducts, such as 4-OHE1-1-N3-Adenine (4-OHE1-N3Ade) and 4-OHE1-1-N7-Guanine (4-OHE1-N7Gua), which are unstable and are spontaneously lost from the DNA backbone, leaving behind apurinic sites.[7][8] These apurinic sites are highly mutagenic as they can lead to errors during DNA replication and repair.[3][4] In contrast, the formation of stable adducts is a less frequent event.[7]

A crucial detoxification pathway involves the methylation of 4-OHE1 by catechol-O-methyltransferase (COMT) to form the less harmful 4-methoxyestrone (4-MeOE1).[1] Glutathione (GSH) can also conjugate with and inactivate the reactive quinones.[2] An imbalance between the activating and detoxifying pathways can lead to an accumulation of reactive quinones and an increased risk of DNA damage.[2][8]

Types of this compound-DNA Adducts

The reaction of E1-3,4-Q with DNA results in the formation of two major classes of adducts:

-

Depurinating Adducts: These are the most abundant type of adducts formed from 4-OHE1 and are considered to be the primary drivers of its mutagenicity.[6][7] The major depurinating adducts are:

-

4-OHE1(E2)-1-N3Ade: Formed by the reaction of the quinone with the N3 position of adenine.[4][9]

-

4-OHE1(E2)-1-N7Gua: Formed by the reaction of the quinone with the N7 position of guanine.[4][9] These adducts have a weak glycosidic bond and are readily cleaved from the deoxyribose sugar, creating an apurinic site in the DNA.[3][4]

-

-

Stable Adducts: These adducts remain covalently bound to the DNA unless removed by cellular repair mechanisms. They are formed in much lower quantities compared to depurinating adducts.[7] While less abundant, their persistence in the genome can also contribute to mutagenesis.

Quantitative Analysis of this compound-DNA Adducts

The quantification of 4-OHE1-DNA adducts is essential for assessing the extent of DNA damage and for use as a biomarker of cancer risk. The following table summarizes quantitative data from various studies.

| Adduct Type | Experimental System | Adduct Level | Reference |

| Depurinating Adducts (4-OHE2-1-N7Gua and 4-OHE2-1-N3Ade) | Reaction of E2-3,4-Q with DNA in vitro | >99.9% of total adducts | [9] |

| Stable Adducts | Reaction of E2-3,4-Q with DNA in vitro | <0.1 µmol/mol DNA-P | [9] |

| Total DNA Adducts | Syrian hamster embryo cells treated with 4-OHE1 (10 μg/ml for 6 h) | 4.00 adducts in 10⁸ nucleotides | [10] |

| Depurinating Adducts (4-OHE1(E2)-1-N3Ade and 4-OHE1(E2)-1-N7Gua) | Female ACI rat mammary gland injected with 4-OHE2 or E2-3,4-Q | >99% of total adducts | [6] |

Experimental Protocols for DNA Adduct Detection

The detection and quantification of 4-OHE1-DNA adducts require highly sensitive analytical techniques due to their low abundance in biological samples. The two most common methods are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts.[11][12][13][14][15]

Detailed Methodology:

-

DNA Isolation and Digestion:

-

Adduct Enrichment:

-

Enrich the adducted nucleotides from the normal, unmodified nucleotides. This is a critical step for enhancing the sensitivity of the assay. Common methods include nuclease P1 digestion, which dephosphorylates normal nucleotides but not the more resistant adducted nucleotides, or butanol extraction.[12][13]

-

-

⁵'-Labeling with [γ-³²P]ATP:

-

Chromatographic Separation:

-

Separate the ³²P-labeled adducted nucleotides from excess [γ-³²P]ATP and other labeled species using multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[13]

-

-

Detection and Quantification:

-

Visualize the separated adducts by autoradiography or phosphorimaging.

-

Quantify the amount of radioactivity in the adduct spots to determine the level of DNA adducts, typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and the ability to identify the chemical structure of the adducts.[16][17]

Detailed Methodology:

-

DNA Isolation and Hydrolysis:

-

Addition of Internal Standard:

-

LC Separation:

-

MS/MS Detection:

-

Quantification:

-

Calculate the concentration of the adduct in the original sample by comparing the peak area of the native adduct to that of the internal standard.

-

Biological Consequences and Implications for Drug Development

The formation of 4-OHE1-DNA adducts is a critical event in the initiation of estrogen-related cancers. The resulting apurinic sites can lead to G→T and A→T transversions, which are frequently observed in oncogenes and tumor suppressor genes.[7]

For drug development professionals, understanding the genotoxicity of 4-OHE1 is paramount for:

-

Risk Assessment: Evaluating the carcinogenic potential of new chemical entities that may modulate estrogen metabolism.

-

Biomarker Development: Utilizing 4-OHE1-DNA adducts as biomarkers for assessing cancer risk and for monitoring the efficacy of chemopreventive agents.

-

Target Identification: Identifying enzymes in the estrogen metabolism pathway, such as CYP1B1 and COMT, as potential targets for therapeutic intervention.

Conclusion

The genotoxicity of this compound, mediated by the formation of depurinating DNA adducts, represents a significant mechanism in the etiology of hormone-dependent cancers. The continued development and application of sensitive analytical techniques to detect and quantify these adducts will be instrumental in advancing our understanding of estrogen carcinogenesis and in the development of novel strategies for cancer prevention and treatment. This guide provides a foundational understanding of the core principles and methodologies for researchers dedicated to this field.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Estrogens as endogenous genotoxic agents--DNA adducts and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and DNA binding studies of 4-hydroxyestradiol and estradiol-3,4-quinone in vitro and in female ACI rat mammary gland in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Mechanisms of Estrogen Quinone Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 13. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 14. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 15. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry Method for Analysis of Stable 4-Hydroxyequilenin-DNA Adducts in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Evaluation of serum estrogen-DNA adducts as potential biomarkers for breast cancer risk - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

4-Hydroxyestrone: An Endogenous Neuroestrogen with Potent Neuroprotective Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Hydroxyestrone (4-OHE1), a major metabolite of estrone and estradiol, is emerging as a significant endogenous neuroestrogen with potent neuroprotective capabilities. Traditionally investigated for its carcinogenic potential, recent research has illuminated its role in the central nervous system, where it exhibits strong protective effects against oxidative neuronal damage, surpassing even its parent estrogen, 17β-estradiol. This technical guide provides a comprehensive overview of 4-OHE1 as a neuroestrogen, detailing its synthesis and metabolism within the brain, its signaling pathways, and its neuroprotective mechanisms. Quantitative data on receptor binding and enzymatic activities are summarized, and detailed experimental protocols for its study are provided. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of 4-OHE1 in neurodegenerative diseases and brain injury.

Introduction

Estrogens are well-established as crucial regulators of a myriad of physiological processes, including neurodevelopment and neuroprotection.[1] While 17β-estradiol (E2) has been the primary focus of neuroendocrine research, its metabolites are now gaining attention for their distinct biological activities. Among these, the catechol estrogen this compound (4-OHE1) has been identified as a powerful neuroprotective agent.[2][3] It is an endogenous metabolite formed through the hydroxylation of estrone (E1) by cytochrome P450 enzymes, particularly CYP1B1, which is expressed in various tissues including the brain.[4][5]

Although 4-OHE1 displays minimal estrogenic activity in terms of classical receptor-mediated gene transcription, it demonstrates a remarkable capacity to protect neuronal cells from oxidative stress-induced death.[2][4] This guide delves into the core scientific principles underlying the function of 4-OHE1 as a neuroestrogen, providing a foundation for future research and therapeutic development.

Synthesis and Metabolism of this compound in the Brain

The brain possesses the necessary enzymatic machinery to synthesize and metabolize estrogens locally, a process that contributes to the unique neurochemical environment of the central nervous system.[6]

Biosynthesis

4-OHE1 is formed from its precursor, estrone (E1), through a hydroxylation reaction at the C4 position of the steroid's A-ring. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1B1.[4][7] Studies on human fetal brain tissue have demonstrated that the brain has the capacity for both 2- and 4-hydroxylation of estrogens, with the 4-hydroxylating capacity being comparable to that of the liver.[8] This indicates that local production of 4-OHE1 within the brain is a significant metabolic pathway.[2]

Further Metabolism and Detoxification

Once formed, 4-OHE1 can undergo further metabolic transformations. A key detoxification pathway is O-methylation, catalyzed by catechol-O-methyltransferase (COMT), which converts 4-OHE1 to 4-methoxyestrone (4-MeOE1).[4] This methylation step is crucial as it deactivates the catechol estrogen and facilitates its excretion.

However, 4-OHE1 can also be oxidized to a highly reactive semiquinone and then to a stable o-quinone.[9][10] While these quinones have been implicated in the genotoxic effects of catechol estrogens in peripheral tissues, their specific roles in the brain are less understood.[11] The balance between methylation and oxidation is a critical determinant of the ultimate biological effect of 4-OHE1.

Quantitative Data

Estrogen Receptor Binding Affinity

While the neuroprotective effects of 4-OHE1 appear to be largely independent of classical estrogen receptor (ER) signaling, understanding its interaction with ERα and ERβ is important for a complete characterization. The relative binding affinity (RBA) of 4-OHE1 for ERs is low compared to estradiol.

| Ligand | Receptor Subtype | Relative Binding Affinity (%) | Reference |

| 17β-Estradiol (E2) | ERα | 100 | [12] |

| Estrone (E1) | ERα | 11 ± 8 | [12] |

| This compound (4-OHE1) | ERα | 1.0–2.0 | [13] |

| This compound (4-OHE1) | ERβ | 1.0 | [13] |

Table 1: Relative binding affinities of this compound and related estrogens to human estrogen receptors.

Neuroprotective Efficacy

Studies using immortalized mouse hippocampal neuronal cells (HT22) have quantified the neuroprotective effects of 4-OHE1 against glutamate-induced oxidative toxicity.

| Compound | Concentration | Protection against Glutamate-induced Toxicity (%) | Reference |

| Control (Glutamate only) | - | 0 | [14] |

| 17β-Estradiol (E2) | 1 µM | ~50 | [14] |

| Estrone (E1) | 1 µM | ~40 | [14] |

| This compound (4-OHE1) | 1 µM | ~80 | [14] |

| 4-Hydroxyestradiol (4-OHE2) | 1 µM | ~75 | [14] |

Table 2: Comparative neuroprotective effects of estrogens against glutamate-induced oxidative toxicity in HT22 cells.

Signaling Pathways and Neuroprotective Mechanisms

The neuroprotective actions of 4-OHE1 are multifaceted and involve mechanisms distinct from the classical genomic pathways of estrogens.

SIRT1-p53 Signaling Pathway

A key mechanism underlying the neuroprotective effect of 4-OHE1 involves the modulation of the p53 signaling pathway.[2] In response to oxidative stress, the tumor suppressor protein p53 can translocate to the nucleus and induce apoptosis. Research has shown that 4-OHE1 promotes the deacetylation of p53 by activating Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[2][14] This deacetylation leads to the cytoplasmic translocation of p53, thereby preventing its pro-apoptotic nuclear functions and promoting neuronal survival.[2][3]

Caption: SIRT1-p53 signaling pathway modulated by 4-OHE1.

Antioxidant Properties

As a catechol estrogen, 4-OHE1 possesses inherent antioxidant properties. The hydroxyl groups on the A-ring can act as radical scavengers, thereby directly neutralizing reactive oxygen species (ROS) and mitigating oxidative damage.[12] This direct antioxidant activity likely contributes to its overall neuroprotective effects.

Interaction with Protein Disulfide Isomerase (PDI)

Recent evidence suggests that 4-OHE1 can act as a potent inhibitor of Protein Disulfide Isomerase (PDI).[15] PDI is an enzyme involved in protein folding and has been implicated in oxidative stress-induced cell death. By binding to and inhibiting PDI, 4-OHE1 may prevent the downstream cellular events that lead to ferroptosis, a form of iron-dependent cell death.[15]

Experimental Protocols

Quantification of this compound in Brain Tissue

Accurate measurement of 4-OHE1 in brain tissue is challenging due to its low concentrations and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantification.[16][17]

Protocol Outline:

-

Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in an ice-cold antioxidant-containing buffer to prevent degradation.[18]

-

Steroid Extraction: Steroids are extracted from the homogenate using solid-phase extraction (SPE) with C18 columns.[19][20] This step separates unconjugated steroids from other cellular components.

-

Derivatization: To enhance sensitivity and chromatographic separation, catechol estrogens are often derivatized. Methyl piperazine derivatization has been shown to be effective.[21][22]

-

LC-MS/MS Analysis: The derivatized extract is injected into an HPLC system coupled to a tandem mass spectrometer. Separation is typically achieved using a C18 reversed-phase column with a gradient elution.[22] Quantification is performed using multiple reaction monitoring (MRM) with stable isotope-labeled internal standards.

Caption: Experimental workflow for 4-OHE1 quantification.

In Vitro Neuroprotection Assay

The neuroprotective effects of 4-OHE1 can be assessed using cultured neuronal cell lines, such as the HT22 mouse hippocampal cell line.[2]

Protocol Outline:

-

Cell Culture: HT22 cells are cultured in appropriate media until they reach a desired confluency.

-

Treatment: Cells are pre-treated with varying concentrations of 4-OHE1 (and other test compounds like E2 for comparison) for a specified period (e.g., 2-4 hours).

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a toxic agent, such as glutamate or erastin, to the culture media.[14][15]

-

Assessment of Cell Viability: After an incubation period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Cell viability in treated groups is compared to the control group (cells exposed to the toxin alone) to determine the extent of neuroprotection.

In Vivo Neuroprotection Studies

Animal models are essential for validating the in vivo efficacy of 4-OHE1. Kainic acid-induced excitotoxicity in rats is a commonly used model.[2]

Protocol Outline:

-

Animal Model: Sprague-Dawley rats are often used. Ovariectomy may be performed to eliminate the influence of endogenous estrogens.

-

Drug Administration: 4-OHE1 is administered (e.g., via subcutaneous injection) prior to the induction of neuronal damage.

-

Induction of Neuronal Damage: A neurotoxin, such as kainic acid, is administered (e.g., via intraperitoneal injection) to induce hippocampal neuronal damage.

-

Behavioral Assessment: Neurological deficits can be assessed using behavioral tests like the Morris water maze to evaluate learning and memory.[23]

-

Histological Analysis: After a set period, animals are euthanized, and brain tissue is collected. Neuronal damage in specific brain regions, such as the hippocampus, is assessed using histological staining (e.g., Nissl staining).

Future Directions and Therapeutic Implications

The potent neuroprotective effects of 4-OHE1, coupled with its low classical estrogenic activity, make it an attractive candidate for therapeutic development. Future research should focus on:

-

Pharmacokinetics and Brain Penetration: Determining the ability of exogenously administered 4-OHE1 to cross the blood-brain barrier and its half-life in the central nervous system.

-

Safety Profile: Thoroughly evaluating the long-term safety of 4-OHE1 administration, particularly concerning its known carcinogenic potential in peripheral tissues.

-

Therapeutic Window: Identifying the optimal dose and timing of administration for maximal neuroprotection in various models of neurodegeneration and brain injury.

-

Development of Analogs: Synthesizing and screening analogs of 4-OHE1 to identify compounds with enhanced neuroprotective efficacy and an improved safety profile.

Conclusion

This compound is a promising endogenous neuroestrogen that offers a novel avenue for the development of neuroprotective therapies. Its unique mechanism of action, centered on the modulation of the SIRT1-p53 pathway and direct antioxidant effects, distinguishes it from its parent estrogens. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of 4-OHE1 for a range of neurological disorders characterized by oxidative stress and neuronal cell death. A deeper understanding of its pharmacology and toxicology will be crucial for translating these promising preclinical findings into clinical applications.

References

- 1. Neurotrophic and neuroprotective actions of estrogen: basic mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an Endogenous Estrogen Metabolite, Can Strongly Protect Neuronal Cells Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Rupa Health [rupahealth.com]

- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Formation of 2- and 4-hydroxyestrogens by brain, pituitary, and liver of the human fetus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Potential Mechanisms of Estrogen Quinone Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estradiol - Wikipedia [en.wikipedia.org]

- 13. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 14. This compound, an Endogenous Estrogen Metabolite, Can Strongly Protect Neuronal Cells Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]

- 20. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. Effects of estrogen and progesterone treatment on rat hippocampal NMDA receptors: relationship to Morris water maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxyestrone: A Technical Guide to its Tissue-Specific Estrogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyestrone (4-OHE1) is a significant endogenous metabolite of estrone, formed via the 4-hydroxylation pathway catalyzed predominantly by the cytochrome P450 enzyme CYP1B1.[1] This catechol estrogen holds a complex and dualistic role in physiology. While it exhibits estrogenic activity in several tissues, it is also implicated as a carcinogenic agent, particularly in hormone-dependent cancers like breast cancer.[1][2][3] Its activity is not uniform across all estrogen-responsive tissues, demonstrating a tissue-specific profile that distinguishes it from its parent hormone and other metabolites.[4][5] This guide provides an in-depth technical overview of the estrogenic activity of 4-OHE1 in various tissues, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development.

Estrogenic Activity and Mechanisms of Action

The biological effects of 4-OHE1 are mediated through two primary pathways: a classical estrogen receptor (ER)-mediated genomic pathway and an ER-independent genotoxic pathway.

Estrogen Receptor (ER)-Mediated Activity